molecular formula C10H20O2 B14231600 2-Pentene, 4,4-diethoxy-2-methyl- CAS No. 823789-24-8

2-Pentene, 4,4-diethoxy-2-methyl-

Cat. No.: B14231600
CAS No.: 823789-24-8
M. Wt: 172.26 g/mol
InChI Key: UDTNIWPMFIVCMS-UHFFFAOYSA-N
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Description

2-Pentene, 4,4-diethoxy-2-methyl- is an organic compound with the molecular formula C10H20O2. It is a derivative of pentene, characterized by the presence of two ethoxy groups and a methyl group attached to the second carbon of the pentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentene, 4,4-diethoxy-2-methyl- typically involves the alkylation of 2-pentene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Ethanol or other suitable organic solvents.

Industrial Production Methods

On an industrial scale, the production of 2-Pentene, 4,4-diethoxy-2-methyl- may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pentene, 4,4-diethoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alkanes or alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

2-Pentene, 4,4-diethoxy-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentene, 4,4-diethoxy-2-methyl- involves its interaction with molecular targets through its functional groups. The ethoxy groups and the double bond play crucial roles in its reactivity. The compound can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of various products. The pathways involved include:

    Electrophilic Addition: The double bond reacts with electrophiles, forming carbocations.

    Nucleophilic Substitution: The ethoxy groups can be replaced by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

2-Pentene, 4,4-diethoxy-2-methyl- can be compared with other similar compounds such as:

    2-Pentene, 4,4-dimethyl-: Lacks the ethoxy groups, leading to different reactivity and applications.

    2-Pentene, 4,4-diethoxy-2-ethyl-: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties.

    2-Pentene, 4,4-diethoxy-2-propyl-: Contains a propyl group, leading to variations in its reactivity and applications.

The uniqueness of 2-Pentene, 4,4-diethoxy-2-methyl- lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

823789-24-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4,4-diethoxy-2-methylpent-2-ene

InChI

InChI=1S/C10H20O2/c1-6-11-10(5,12-7-2)8-9(3)4/h8H,6-7H2,1-5H3

InChI Key

UDTNIWPMFIVCMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C=C(C)C)OCC

Origin of Product

United States

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